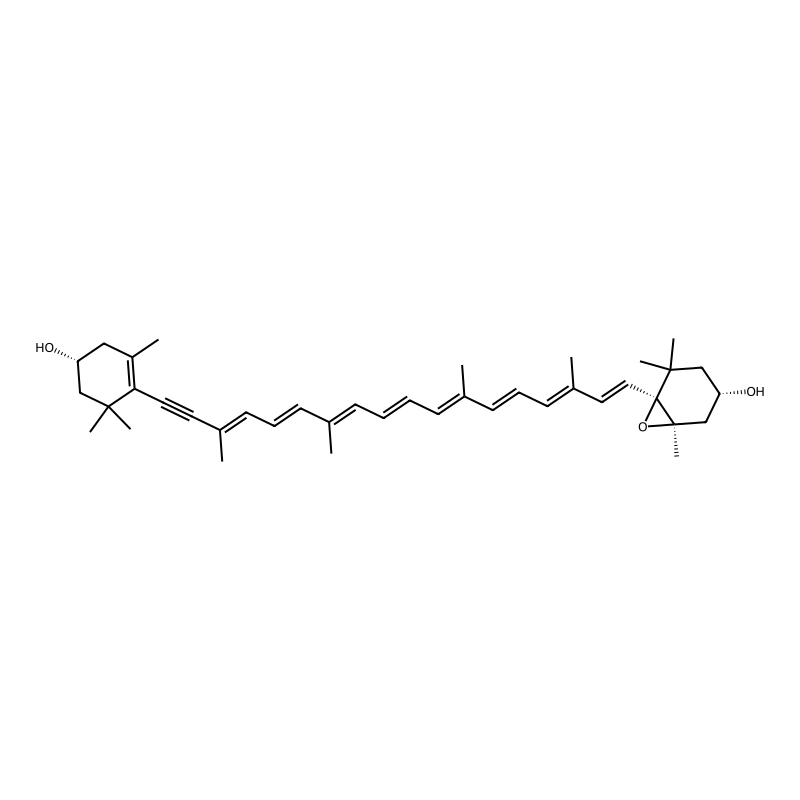

Diadinoxanthin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Photoprotection and Light Absorption in Diatoms

Specific Scientific Field: This application falls under the field of Marine Biology and Phycology .

Summary of the Application: Diadinoxanthin is involved in the diadinoxanthin cycle, an important mechanism that protects diatoms against photoinhibition caused by absorption of excessive light energy . It serves as an accessory light-harvesting pigment and quenches singlet oxygen and chlorophyll triplet states to provide protection against photooxidative damage .

Methods of Application or Experimental Procedures: The marine diatom Phaeodactylum tricornutum is used for the isolation and purification of diadinoxanthin. The procedure involves extraction of pigments, saponification, separation by partition, and open column chromatography . Cells are inoculated every 3 or 4 days to maintain the exponential phase of growth and reduce the number of dead cells .

Results or Outcomes: .

Application in Cancer Research

Specific Scientific Field: This application falls under the field of Cancer Research and Pharmacology .

Summary of the Application: Diadinoxanthin has been found to have proapoptotic activity, which means it can induce programmed cell death, a mechanism often targeted in cancer treatments .

Methods of Application or Experimental Procedures: The production of diadinoxanthin and its cytostatic activity in an intensive culture of C. closterium has been estimated via molecular modeling and experiments with the human tumor cell cultures OVCAR5, OVCAR8, KURAMOCHI, and OVSAHO .

Results or Outcomes: According to data from both the simulation and experiments with the cell cultures, diadinoxanthin demonstrates lower activity (by more than four times) in comparison with fucoxanthin . The IC50 value for diadinoxanthin is achieved at a concentration of more than 100 μM, while fucoxanthin exhibits a cytostatic effect below 18.75 μM .

Application in Fucoxanthin Biosynthesis

Specific Scientific Field: This application falls under the field of Biochemistry and Molecular Biology .

Summary of the Application: Diadinoxanthin plays a crucial role in the biosynthesis of fucoxanthin, a major light-harvesting pigment in ecologically important algae such as diatoms, haptophytes, and brown algae . Fucoxanthin enables efficient absorption of green light, contributing to global primary productivity .

Methods of Application or Experimental Procedures: The diatom Phaeodactylum tricornutum is used for the study of fucoxanthin biosynthesis. The study involves generating knockout mutants that lack fucoxanthin and are green in color. The mutants are complemented with the native genes or orthologs from haptophytes to restore fucoxanthin biosynthesis .

Results or Outcomes: The study reveals an intricate biosynthetic pathway to fucoxanthin in diatoms and haptophytes, which is substantially more complex than anticipated. It shows diadinoxanthin metabolism as the central regulatory hub connecting the photoprotective xanthophyll cycle and the formation of fucoxanthin .

Application in Cytotoxicity Analysis

Specific Scientific Field: This application falls under the field of Pharmacology and Toxicology .

Summary of the Application: Diadinoxanthin has been studied for its cytotoxic effects on human tumor cell cultures .

Methods of Application or Experimental Procedures: The cytotoxicity of diadinoxanthin is estimated via molecular modeling and experiments with human tumor cell cultures .

Diadinoxanthin is a carotenoid pigment predominantly found in marine phytoplankton, particularly in diatoms such as Phaeodactylum tricornutum. Its chemical formula is C40H54O3, and it plays a crucial role in photosynthesis and photoprotection by dissipating excess light energy. Diadinoxanthin is part of the xanthophyll cycle, which includes diatoxanthin and violaxanthin, and is involved in the dynamic regulation of light-harvesting processes within the chloroplasts of these organisms .

As mentioned earlier, diadinoxanthin functions within the diadinoxanthin cycle for photoprotection. Under high light conditions, diatoxanthin, the product of diadinoxanthin conversion, absorbs excess light energy and dissipates it as heat. This prevents the formation of harmful reactive oxygen species (ROS) that can damage cellular components [].

Diadinoxanthin undergoes several key reactions within the xanthophyll cycle:

- Conversion to Diatoxanthin: Under high light conditions, diadinoxanthin is converted to diatoxanthin through a process known as de-epoxidation. This reaction involves the addition of hydroxyl groups to the molecule, enhancing its ability to quench excess excitation energy .

- Reversion to Diadinoxanthin: In low light conditions, diatoxanthin can be converted back to diadinoxanthin via epoxidation. This reversible process allows phytoplankton to adapt to varying light environments effectively .

- Role in Non-Photochemical Quenching: Diadinoxanthin contributes to non-photochemical quenching mechanisms, which help protect photosystem II from photodamage by dissipating excess energy as heat .

Biologically, diadinoxanthin serves multiple functions:

- Photoprotection: It protects photosynthetic machinery from damage caused by excessive light exposure by facilitating non-photochemical quenching .

- Energy Dissipation: By converting absorbed light energy into heat, diadinoxanthin helps prevent the formation of reactive oxygen species that can harm cellular components .

- Photosynthetic Efficiency: The cycling between diadinoxanthin and diatoxanthin optimizes the efficiency of photosynthesis under varying light conditions, allowing for enhanced growth and survival in fluctuating environments .

The biosynthesis of diadinoxanthin involves several enzymatic steps starting from β-carotene. Key points in its synthesis include:

- Formation from Neoxanthin: Diadinoxanthin is synthesized from neoxanthin through a single enzymatic reaction that converts an allenic double bond into an acetylenic bond while eliminating a hydroxyl group as water .

- Role of Specific Enzymes: Enzymes such as phytoene synthase and phytoene desaturase are involved in earlier stages of carotenoid biosynthesis leading up to neoxanthin, which is crucial for the formation of both diadinoxanthin and fucoxanthin .

Diadinoxanthin has several applications:

- Aquaculture: It is used as a dietary supplement for enhancing the growth and health of aquatic organisms due to its role in photosynthesis.

- Nutraceuticals: The pigment's antioxidant properties make it a candidate for health supplements aimed at reducing oxidative stress.

- Biotechnology: Research into diadinoxanthin's properties has potential implications for bioengineering crops that require less water or can thrive in high-light environments .

Diadinoxanthin shares structural and functional similarities with several other carotenoids. Here are some comparable compounds:

| Compound | Structure/Formula | Function/Role | Unique Features |

|---|---|---|---|

| Fucoxanthin | C42H58O6 | Photoprotection, light harvesting | Contains additional oxygenated functional groups |

| Violaxanthin | C40H56O4 | Light harvesting, photoprotection | Precursor in the biosynthesis pathway |

| Lutein | C40H56O2 | Antioxidant, photoprotection | Found in higher plants; important for human health |

| Zeaxanthin | C40H56O4 | Photoprotection, involved in non-photochemical quenching | Commonly found in fruits and vegetables |

Diadinoxanthin's uniqueness lies in its specific role within marine ecosystems and its ability to rapidly cycle between forms to adapt to changing light environments efficiently.

Biosynthetic Pathways and Key Intermediates

The biosynthesis of diadinoxanthin originates from the methylerythritol phosphate (MEP) pathway, which generates isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are condensed into geranylgeranyl diphosphate (GGPP), the substrate for phytoene synthase (PSY), initiating carotenoid biosynthesis. Sequential desaturation by phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) yields lycopene, which is cyclized into β-carotene by lycopene β-cyclase (LCYB).

β-carotene undergoes hydroxylation at C3 and C3' to form zeaxanthin, which is epoxidized by zeaxanthin epoxidase (ZEP) to violaxanthin. Violaxanthin is then converted to neoxanthin via violaxanthin de-epoxidase-like 1 (VDL1), a key branching point for diadinoxanthin and fucoxanthin biosynthesis. The final step involves the isomerization of neoxanthin’s allenic double bond to form diadinoxanthin, though the specific enzyme catalyzing this reaction remains unidentified.

Table 1: Key Enzymes in Diadinoxanthin Biosynthesis

Genetic Architecture of Carotenoid Biosynthesis

The genetic framework for diadinoxanthin production is tightly linked to the MEP and carotenoid pathways. In Phaeodactylum tricornutum, overexpression of low-abundance MEP pathway genes like CMS (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase) and CMK (4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase) enhances fucoxanthin and diadinoxanthin yields by 1.8-fold, underscoring their role in flux regulation. The carotenoid pathway genes PSY, PDS, and LCYB are upregulated under high-light conditions, aligning with increased photoprotective demand.

Gene duplication events have expanded the violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZEP) families in diatoms. For instance, VDL2, a paralog of VDL1, facilitates the conversion of diadinoxanthin to allenoxanthin, a precursor for fucoxanthin. Similarly, ZEP1 epoxidizes haptoxanthin to phaneroxanthin, illustrating functional diversification within enzyme families.

Table 2: Genetic Engineering Impacts on Carotenoid Biosynthesis

| Gene | Effect on Carotenoids | Reference |

|---|---|---|

| CMK | ↑ Fucoxanthin (1.8×) | |

| CMS | ↑ Fucoxanthin (1.8×) | |

| PSY | Upregulated under HL |

Enzymatic Regulation of Diadinoxanthin Metabolism

Diadinoxanthin metabolism is dynamically regulated by environmental cues, particularly light intensity. The diadinoxanthin de-epoxidase (DDDE) activates under high light, converting diadinoxanthin to diatoxanthin with a rate constant that increases from 0.05 min⁻¹ (low light) to 0.2 min⁻¹ (saturating light). Conversely, diatoxanthin epoxidase (DEP) restores diadinoxanthin pools in darkness, though its activity declines under high light due to NADPH limitation.

The thylakoid proton gradient (ΔpH) modulates DDDE activity, while DEP is inhibited by mechanisms independent of ΔpH. In P. tricornutum, three de-epoxidase isoforms—PtVDE, PtVDL1, and PtVDL2—exhibit distinct substrate specificities: PtVDE prefers violaxanthin, whereas PtVDL2 processes diadinoxanthin.

Table 3: Enzyme Activities Under Light Conditions

| Enzyme | Light Condition | Activity Rate |

|---|---|---|

| DDDE | Low light | 0.05 min⁻¹ |

| DDDE | High light | 0.2 min⁻¹ |

| DEP | Dark | 0.1 min⁻¹ |

Xanthophyll Cycle Dynamics in Diatoms

The diadinoxanthin cycle is a specialized xanthophyll cycle unique to diatoms and other chromophytic algae. Under high-light conditions, diadinoxanthin undergoes a one-step de-epoxidation to form diatoxanthin, catalyzed by the enzyme violaxanthin de-epoxidase (VDE) [1] [2]. This reaction is reversible in low light, with zeaxanthin epoxidase (ZEP3) restoring diadinoxanthin levels [2]. Unlike the violaxanthin cycle in plants, which requires two enzymatic steps, the diadinoxanthin cycle enables faster switching between light-harvesting and photoprotective states—a critical adaptation for diatoms inhabiting turbulent waters with fluctuating irradiance [2] [8].

The pool size of diadinoxanthin is modulated by acclimation to light intensity. Cultures grown under intermittent light exhibit doubled diadinoxanthin reserves without altering other photosynthetic pigments, enhancing their capacity for rapid photoprotection [9]. The redox state of the plastoquinone pool acts as a key regulator, triggering diadinoxanthin synthesis and VDE activation when excess electrons accumulate in the photosynthetic electron transport chain [3] [8]. This retrograde signaling mechanism ensures coordination between light absorption and photoprotective responses.

Energy Dissipation via Diatoxanthin Formation

Diatoxanthin, the de-epoxidized product of diadinoxanthin, is central to non-photochemical quenching (NPQ)—a process that dissipates excess excitation energy as heat. NPQ in diatoms involves three synergistic components: (1) a transthylakoidal proton gradient generated by photosynthetic electron transport, (2) diatoxanthin accumulation, and (3) light-harvesting complex X (LHCX) proteins that bind diatoxanthin [3] [8]. The proton gradient induces conformational changes in LHCX proteins, enabling diatoxanthin to quench chlorophyll fluorescence by promoting energy transfer from excited chlorophyll molecules to heat [3] [8].

Comparative studies demonstrate that diatoxanthin-driven NPQ achieves quenching efficiencies comparable to those of zeaxanthin in the violaxanthin cycle [2]. However, the one-step diadinoxanthin cycle allows diatoms to activate NPQ more rapidly than organisms relying on multi-step xanthophyll cycles [2] [9]. This kinetic advantage is crucial in environments where light intensity changes abruptly, such as near the ocean surface. Inhibition of either diatoxanthin synthesis or LHCX expression severely impairs NPQ, leading to photoinhibition and reduced fitness under high-light stress [3] [8].

Membrane Stabilization and Reactive Oxygen Species Mitigation

Beyond energy dissipation, diadinoxanthin and diatoxanthin stabilize diatom thylakoid membranes against temperature-induced fluidity changes. Electron paramagnetic resonance spectroscopy reveals that diatoxanthin incorporation increases membrane rigidity through two mechanisms: a dynamic effect during de-epoxidation and a stable effect from its rigid polyene structure [5] [6]. The dynamic effect involves transient interactions between diatoxanthin and lipid head groups, while the stable effect reduces fluidity in the hydrophobic membrane core [5] [6]. These dual mechanisms help maintain membrane integrity during sudden temperature shifts, preventing leakiness and dysfunction.

Reactive oxygen species (ROS) generated under high light are neutralized through direct and indirect pathways. Diatoxanthin scavenges singlet oxygen and superoxide radicals, mitigating lipid peroxidation and protein oxidation [7] [4]. Additionally, NPQ reduces ROS production by minimizing over-reduction of the electron transport chain [3] [8]. The synergistic action of membrane stabilization and ROS scavenging ensures that diatoms withstand oxidative stress without compromising photosynthetic efficiency.

XLogP3

Wikipedia

Dates

Explore Compound Types

CH3NH2

CH5N

CH3NH2

MnNaO4

Br2H12O6S